molecular formula C21H23NO B6604993 3-benzyl-5-ethyl-7-phenyl-3-azabicyclo[3.2.0]heptan-2-one CAS No. 2137769-73-2

3-benzyl-5-ethyl-7-phenyl-3-azabicyclo[3.2.0]heptan-2-one

Cat. No.: B6604993
CAS No.: 2137769-73-2
M. Wt: 305.4 g/mol
InChI Key: QJGIKHHTJICHCY-UHFFFAOYSA-N
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Description

3-benzyl-5-ethyl-7-phenyl-3-azabicyclo[320]heptan-2-one is a complex organic compound featuring a bicyclic structure with multiple substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-5-ethyl-7-phenyl-3-azabicyclo[32One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core for many tropane alkaloids . This process often involves the use of acyclic starting materials that contain the required stereochemical information to form the bicyclic scaffold in a stereocontrolled manner .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would be applied to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-5-ethyl-7-phenyl-3-azabicyclo[3.2.0]heptan-2-one can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-benzyl-5-ethyl-7-phenyl-3-azabicyclo[32

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-benzyl-5-ethyl-7-phenyl-3-azabicyclo[3.2.0]heptan-2-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into binding sites of enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-benzyl-5-ethyl-7-phenyl-3-azabicyclo[320]heptan-2-one lies in its specific substituents and the resulting chemical and biological properties

Properties

IUPAC Name

3-benzyl-5-ethyl-7-phenyl-3-azabicyclo[3.2.0]heptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO/c1-2-21-13-18(17-11-7-4-8-12-17)19(21)20(23)22(15-21)14-16-9-5-3-6-10-16/h3-12,18-19H,2,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGIKHHTJICHCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC(C1C(=O)N(C2)CC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-benzyl-5-ethyl-7-phenyl-3-azabicyclo[3.2.0]heptan-2-one
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3-benzyl-5-ethyl-7-phenyl-3-azabicyclo[3.2.0]heptan-2-one
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3-benzyl-5-ethyl-7-phenyl-3-azabicyclo[3.2.0]heptan-2-one
Reactant of Route 5
3-benzyl-5-ethyl-7-phenyl-3-azabicyclo[3.2.0]heptan-2-one
Reactant of Route 6
3-benzyl-5-ethyl-7-phenyl-3-azabicyclo[3.2.0]heptan-2-one

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